2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenacylacetamide
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Overview
Description
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenacylacetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
The synthesis of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenacylacetamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetonitrile or ethanol under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenacylacetamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, or acetonitrile, and catalysts such as palladium or copper salts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenacylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as proteases and kinases, which play crucial roles in various biological processes . By binding to these enzymes, the compound disrupts their normal function, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenacylacetamide can be compared with other thiadiazole derivatives, such as:
5-methyl-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
2-amino-5-mercapto-1,3,4-thiadiazole: Another thiadiazole derivative with applications in medicinal chemistry and materials science.
2-(5-methyl-1,3,4-thiadiazol-2-yl)ethylamine dihydrochloride:
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole derivatives .
Properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenacylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c1-9-15-16-13(20-9)19-8-12(18)14-7-11(17)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKGLSQLDRZGCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NCC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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